molecular formula C20H25ClN2O3S B2796331 Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330612-68-4

Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2796331
CAS RN: 1330612-68-4
M. Wt: 408.94
InChI Key: RJCYSMDZAVCAEW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and an amide group. These types of compounds are often used in pharmaceutical research due to their potential biological activity .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of organolithium reagents .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the amide group could participate in hydrolysis or condensation reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been explored in the context of synthesizing positional isomers of known pharmaceutical agents, such as clopidogrel hydrogen sulfate, showcasing its utility in the development of novel therapeutic agents with potentially improved pharmacological profiles (Zou Jiang et al., 2010).
  • Research has also focused on the synthesis of novel pyrido and thieno derivatives, highlighting the compound's versatility in creating diverse chemical structures with possible therapeutic applications (E. A. Bakhite et al., 2005).
  • Efforts to synthesize compounds based on the methyl 3-hydroxythieno pyridine structure aim at discovering new anti-inflammatory agents, demonstrating the compound's potential in drug discovery for inflammatory conditions (G. P. Moloney, 2001).

Biological Activities and Potential Applications

  • The compound serves as a building block in the development of isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds known for their valuable biological activities. This research underscores the potential of such derivatives in pharmaceutical applications (Ayman M. S. Youssef et al., 2012).
  • It is involved in catalytic annulation processes to create highly functionalized tetrahydropyridines, a process that is significant for synthesizing compounds with potential pharmacological activities (Xue-Feng Zhu et al., 2003).

Advanced Chemical Synthesis Techniques

  • The compound has been instrumental in developing efficient synthesis methods for N6-substituted analogues, showcasing the chemical's role in enhancing synthetic strategies for creating complex molecules (Maxim A. Nechayev et al., 2013).

Antimycobacterial Research

  • Derivatives of the compound have been synthesized and evaluated for their antimycobacterial activity, representing a crucial step in developing new treatments for tuberculosis and related mycobacterial infections (Radhika Nallangi et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s being studied for its potential neuroprotective properties, it might work by inhibiting certain inflammatory pathways .

properties

IUPAC Name

methyl 2-[(4-methylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S.ClH/c1-12(2)22-10-9-15-16(11-22)26-19(17(15)20(24)25-4)21-18(23)14-7-5-13(3)6-8-14;/h5-8,12H,9-11H2,1-4H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCYSMDZAVCAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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